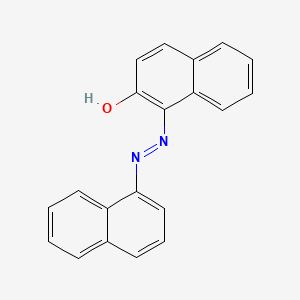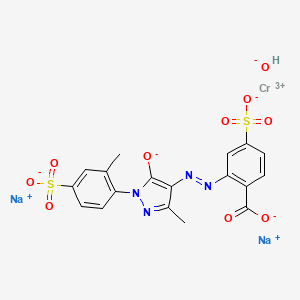
CID-2011756
描述
Cell-permeable, specific, ATP-competitive protein kinase D inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM at PKD2, PKD3 and PKD1 respectively). Antitumor agent. Active in vitro.
Protein kinase D (PKD) is a serine/threonine protein kinase that is activated by diacylglycerol, commonly downstream of PKC signaling. The three human PKD isoforms target a variety of proteins to alter cell proliferation, survival, invasion, and protein transport. CID-2011756 is an inhibitor of all three PKD isoforms (IC50s = 3.2, 0.6, and 0.7 μM for PKD1, PKD2, and PKD3, respectively). This ATP-competitive inhibitor is cell permeable, blocking the phosphorylation of PKD1 on Ser916 (an autocatalytic target) in LNCaP prostate cancer cells in response to phorbol esters (EC50 = 10 μM).
This compound is a protein kinase D (PKD) inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM for PKD2, PKD3 and PKD1 respectively).
科学研究应用
蛋白激酶 D (PKD) 抑制
CID-2011756 已知是 ATP 竞争性 PKD1 抑制剂 . 它已被证明可抑制 LNCaP 前列腺癌细胞中内源性 PKD1 Ser 916 的磷酸化 . 这使得它成为研究 PKD1 在各种生物过程中的作用的宝贵工具。
癌症研究
This compound 已被用于癌症研究,特别是在前列腺癌研究中 . 通过抑制 PKD1,它可以帮助研究人员了解这种激酶在癌细胞增殖和存活中的作用 .
细胞信号传导
This compound 在细胞信号传导研究中具有应用价值 . PKD1 参与多种信号通路,用 this compound 抑制它可以提供对这些过程的见解 .
药物开发
由于其对 PKD1 的抑制作用,this compound 在药物开发中具有潜在的应用价值 . 它可以作为开发新型治疗剂的先导化合物 .
生物化学研究
This compound 可用于生物化学研究,以研究 PKD1 抑制对各种生化过程的影响 . 这有助于了解 PKD1 在这些过程中的作用 .
药理学研究
This compound 可用于药理学研究,以了解 PKD1 抑制对身体的影响 . 这可以为开发新药提供有价值的信息 .
作用机制
Target of Action
CID-2011756 is an ATP competitive inhibitor that primarily targets Protein Kinase D (PKD) isoforms . The IC50 values for PKD1, PKD2, and PKD3 are 3.2 µM, 0.6 µM, and 0.7 µM, respectively . PKDs play crucial roles in various cellular processes, including cell proliferation and survival, and are implicated in cancer progression .
Mode of Action
This compound acts by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of PKD . It decreases the phosphorylation of endogenous PKD1 Ser 916 in LNCaP cancer cells .
Biochemical Pathways
The inhibition of PKD by this compound affects various biochemical pathways. PKD is involved in multiple signaling pathways, including the regulation of cell survival and proliferation. By inhibiting PKD, this compound can potentially disrupt these pathways, leading to altered cellular functions .
Pharmacokinetics
It is soluble in dmso up to 20 mg/ml , which suggests it could be administered in a suitable solvent for in vivo or in vitro studies. The compound’s bioavailability, distribution, metabolism, and excretion would need further investigation.
Result of Action
This compound has demonstrated antitumor activity . By inhibiting PKD, it can potentially suppress cancer cell proliferation and survival.
生化分析
Biochemical Properties
CID-2011756 is a cell-permeable, ATP-competitive inhibitor of PKD. It exhibits high specificity and potency, with IC50 values of 0.6 μM, 0.7 μM, and 3.2 μM for PKD2, PKD3, and PKD1, respectively . The compound interacts with the ATP-binding site of PKD, thereby inhibiting its kinase activity. This inhibition affects downstream signaling pathways regulated by PKD, including those involved in cell proliferation and survival .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In LNCap prostate cancer cells, this compound concentration-dependently inhibits phorbol ester-induced endogenous PKD1 activation with an EC50 of 10 μM . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating PKD activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PKD isoforms, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates involved in various cellular processes. The compound’s specificity for PKD isoforms ensures targeted inhibition, minimizing off-target effects. This compound also influences gene expression by modulating transcription factors regulated by PKD signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained inhibitory effects over time. The compound can be stored under desiccating conditions at room temperature for up to 12 months . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits PKD activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PKD isoforms. By inhibiting PKD activity, the compound affects metabolic flux and metabolite levels in cells. This inhibition can alter the balance of anabolic and catabolic processes, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s cell-permeable nature allows it to cross cellular membranes and reach its target sites. This compound may also interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound primarily localizes to the cytoplasm, where it interacts with PKD isoforms . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its inhibitory activity, as it ensures effective interaction with PKD and downstream signaling components .
属性
IUPAC Name |
5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-18-3-1-2-17(14-18)20-8-9-21(28-20)22(26)24-19-6-4-16(5-7-19)15-25-10-12-27-13-11-25/h1-9,14H,10-13,15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWTJLJEYIUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365854 | |
| Record name | CID-2011756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638156-11-3 | |
| Record name | CID-2011756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 638156-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


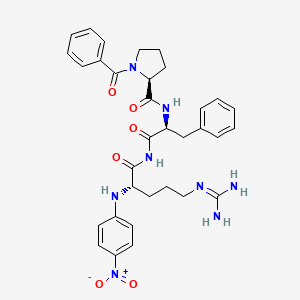
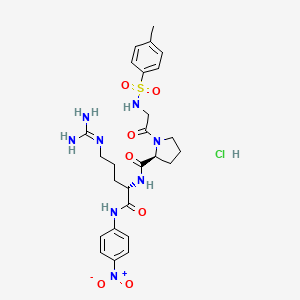

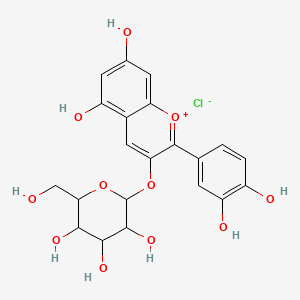
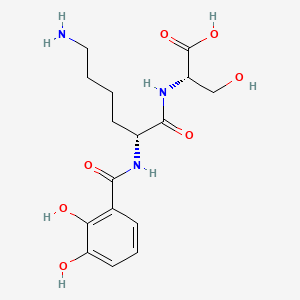

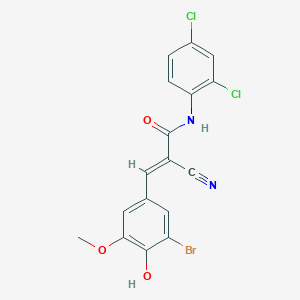
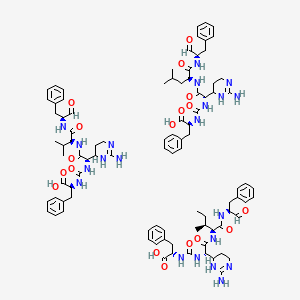

![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
